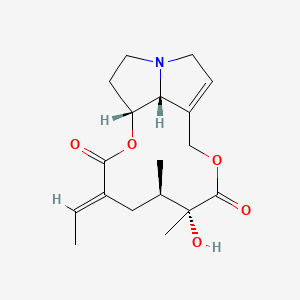

Integerrimine

Beschreibung

Integerrimine has been reported in Senecio rodriguezii, Senecio vernalis, and other organisms with data available.

See also: Petasites hybridus root (part of).

Eigenschaften

IUPAC Name |

(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKODIGSRFALUTA-IKZAEVNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016480 |

Source

|

| Record name | Integerrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-79-5 |

Source

|

| Record name | (-)-Integerrimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Integerrimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Integerrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTEGERRIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3179A6U4PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hepatotoxic Mechanism of Action of Integerrimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine, a pyrrolizidine alkaloid (PA) found in various plant species, is a potent hepatotoxin. Its toxicity is not direct but is mediated through metabolic activation in the liver, a process that initiates a cascade of cellular events culminating in significant liver injury. This technical guide provides a comprehensive overview of the core mechanism of action of integerrimine-induced hepatotoxicity, detailing the metabolic pathways, cellular and molecular responses, and the key methodologies used to investigate these processes. While specific quantitative toxicological data for integerrimine are not extensively available in public literature, this document consolidates the well-established mechanisms for hepatotoxic PAs, which integerrimine is presumed to follow, and presents illustrative data and detailed experimental protocols relevant to its toxicological assessment.

Introduction

Pyrrolizidine alkaloids (PAs) and their N-oxides represent a significant class of phytotoxins that pose a health risk to both livestock and humans through the consumption of contaminated plants, herbal remedies, and food products.[1] Integerrimine is a notable member of this class, recognized for its hepatotoxic potential.[1] The liver damage is not caused by the parent compound itself but by its bioactivation into highly reactive metabolites.[2] Understanding the intricate mechanism of integerrimine's hepatotoxicity is critical for risk assessment, the development of potential therapeutic interventions, and for guiding drug development professionals in screening for similar toxicological liabilities.

The Core Mechanism: A Multi-Step Process

The hepatotoxicity of integerrimine unfolds through a sequence of events, beginning with metabolic activation and progressing through macromolecular damage, oxidative stress, inflammatory responses, and ultimately, cell death.

Metabolic Activation: The Genesis of Toxicity

The primary and essential step in integerrimine-induced hepatotoxicity is its metabolic activation within the liver.[2]

-

Conversion of N-oxide: Integerrimine often exists in plants as the less toxic N-oxide form (integerrimine N-oxide). In vivo, particularly by the gut microbiota, the N-oxide is reduced back to the parent tertiary amine, integerrimine.[2]

-

Cytochrome P450 (CYP) Metabolism: The parent integerrimine is then metabolized by cytochrome P450 enzymes, predominantly in the liver, through dehydrogenation.[3] This enzymatic reaction transforms the stable PA into highly reactive and electrophilic pyrrolic esters (dehydropyrrolizidine alkaloids).[1][2] These metabolites are the ultimate toxicants responsible for the ensuing liver damage.

dot

Caption: Metabolic activation pathway of integerrimine N-oxide.

Cellular Damage and Adduct Formation

The highly electrophilic pyrrolic esters readily react with nucleophilic centers in cellular macromolecules.

-

Protein and DNA Adducts: These reactive metabolites form covalent bonds (adducts) with proteins and DNA.[1] This adduction disrupts normal cellular function, impairs enzyme activity, and can lead to genotoxicity, initiating mutations that may contribute to carcinogenesis with chronic exposure.[1]

Oxidative Stress

The metabolic activation process and the subsequent cellular dysfunction are intrinsically linked to the generation of reactive oxygen species (ROS).[1]

-

ROS Generation: The activity of CYP enzymes and the cellular stress from macromolecular damage lead to an overproduction of ROS.

-

Glutathione (GSH) Depletion: The cell's primary antioxidant defense, reduced glutathione (GSH), is depleted in an attempt to neutralize the ROS and conjugate the reactive metabolites.

-

Lipid Peroxidation: When antioxidant capacity is overwhelmed, ROS attacks polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation. This is commonly measured by the formation of malondialdehyde (MDA). This process damages membrane integrity, further impairing cell function.

Apoptosis and Necrosis

The culmination of macromolecular damage and severe oxidative stress triggers programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[1][4]

-

Apoptosis: Cellular damage can activate intrinsic apoptotic pathways, often involving the mitochondria. This leads to the release of cytochrome c and the activation of a cascade of executioner caspases, such as Caspase-3. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in this process.

-

Necrosis: Severe cellular injury, ATP depletion, and loss of membrane integrity lead to necrosis, characterized by cell swelling and lysis, which releases cellular contents and promotes inflammation.

Inflammatory Response

The release of cellular contents from necrotic cells, along with the initial cellular stress, activates an inflammatory response.

-

Cytokine Release: Resident liver macrophages (Kupffer cells) and damaged hepatocytes release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] These cytokines amplify the injury signal, recruit other immune cells, and contribute to the overall pathology of hepatotoxicity.

dot

Caption: Signaling pathways in integerrimine-induced hepatotoxicity.

Data Presentation: Toxicological Parameters

While specific quantitative data for integerrimine are limited, the following tables provide an illustrative summary of the types of data generated in hepatotoxicity studies of related PAs. These values serve as a reference for expected outcomes in preclinical studies.

Table 1: Illustrative In Vivo Toxicological Data for a Representative Pyrrolizidine Alkaloid

| Parameter | Species/Model | Dose | Observation |

|---|---|---|---|

| Acute Toxicity (LD₅₀) | Rat, oral | N/A | Data not readily available for integerrimine. Varies widely among different PAs. |

| Serum ALT | Wistar Rat | 3-9 mg/kg/day (28 days) | Dose-dependent increase |

| Serum AST | Wistar Rat | 3-9 mg/kg/day (28 days) | Dose-dependent increase |

| Liver GSH | Mouse | 50-70 mg/kg (single dose) | Significant decrease at 12-24h post-dose |

| Liver MDA | Mouse | 50-70 mg/kg (single dose) | Significant increase at 24-48h post-dose |

| Histopathology | Rat/Mouse | Varies | Centrilobular necrosis, inflammation, sinusoidal endothelial cell damage |

Note: Doses are examples based on protocols for integerrimine N-oxide and related PAs.[3] Actual experimental values would need to be determined empirically.

Table 2: Illustrative In Vitro Cytotoxicity Data

| Cell Line | Assay | Incubation Time (h) | Endpoint (IC₅₀ / EC₅₀) |

|---|---|---|---|

| HepG2 | MTT Assay | 24 | Data Not Available |

| HepG2 | MTT Assay | 48 | Data Not Available |

| Primary Hepatocytes | ATP Content | 24 | Varies; PAs are generally more cytotoxic after metabolic activation. |

Note: Quantitative cytotoxicity data for pure integerrimine N-oxide is not extensively available in public literature.[1] The table serves as a template for data presentation.

Table 3: Gene and Protein Expression Markers

| Marker | Pathway | Expected Change | Method of Analysis |

|---|---|---|---|

| Caspase-3 | Apoptosis | Increase | Western Blot, IHC, qPCR |

| Bcl-2 | Apoptosis | Decrease | Western Blot, qPCR |

| TNF-α | Inflammation | Increase | ELISA, qPCR |

| IL-6 | Inflammation | Increase | ELISA, qPCR |

| Nrf2 | Oxidative Stress Response | Increase (nuclear translocation) | Western Blot, IHC |

| HO-1 | Oxidative Stress Response | Increase | Western Blot, qPCR |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the hepatotoxicity of compounds like integerrimine.

Protocol: Sub-chronic In Vivo Hepatotoxicity Study in Rats

Objective: To evaluate the cumulative hepatotoxic effects of repeated oral administration of integerrimine N-oxide (INO).

-

Test System: Male Wistar rats (8-10 weeks old).

-

Acclimatization: Minimum one-week acclimatization period under controlled conditions (22 ± 2°C, 12h light/dark cycle).

-

Experimental Design:

-

Group 1: Control (Vehicle, e.g., distilled water), n=8-10.

-

Group 2: Low Dose INO (e.g., 3 mg/kg), n=8-10.

-

Group 3: Mid Dose INO (e.g., 6 mg/kg), n=8-10.

-

Group 4: High Dose INO (e.g., 9 mg/kg), n=8-10.

-

-

Administration: Administer INO or vehicle daily via oral gavage for 28 consecutive days.

-

In-life Observations: Monitor body weight and food consumption twice weekly. Perform daily clinical observations for signs of toxicity.

-

Terminal Procedures (Day 29):

-

Anesthetize animals (e.g., isoflurane).

-

Collect blood via cardiac puncture for serum biochemistry analysis.

-

Euthanize animals and perform a gross necropsy.

-

Collect liver tissue: fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze other portions in liquid nitrogen for biochemical and molecular analyses.

-

-

Endpoint Analysis:

-

Serum Biochemistry: Analyze for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

-

Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for necrosis, inflammation, and other pathological changes.

-

Biochemical Analysis: Prepare liver homogenates from frozen tissue to measure levels of GSH and MDA.

-

Molecular Analysis: Isolate RNA and protein from frozen tissue to analyze the expression of key genes and proteins (e.g., Caspase-3, Bcl-2, TNF-α, IL-6, Nrf2, HO-1) via qPCR and Western blot.

-

Protocol: In Vitro Cytotoxicity Assessment in HepG2 Cells

Objective: To determine the concentration-dependent cytotoxic effect of integerrimine N-oxide on a human liver cell line.

-

Cell Culture: Culture HepG2 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

-

Assay Preparation: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of INO in DMSO.

-

Create a serial dilution of INO in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing different concentrations of INO. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

-

Incubation: Incubate the plates for 24 or 48 hours.

-

MTT Assay for Cell Viability:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

dot

Caption: Experimental workflow for an in vivo hepatotoxicity study.

Conclusion

The mechanism of action for integerrimine-induced hepatotoxicity is a complex, multi-faceted process that is representative of the broader class of pyrrolizidine alkaloids. It is not an intrinsic toxicity of the parent molecule but rather a consequence of its metabolic activation by hepatic CYP enzymes into highly reactive pyrrolic esters. These metabolites initiate cellular injury through the formation of macromolecular adducts, induction of severe oxidative stress, triggering of apoptotic and necrotic cell death pathways, and stimulation of a pro-inflammatory response. For professionals in drug development and toxicology, understanding this mechanism is crucial for anticipating and mitigating potential liver liabilities of new chemical entities. The experimental protocols outlined provide a robust framework for the preclinical assessment of such hepatotoxic potential. Further research to obtain specific quantitative toxicological data for integerrimine will be invaluable for a more precise risk assessment.

References

Integerrimine biosynthetic pathway in Senecio species

An In-depth Technical Guide to the Integerrimine Biosynthetic Pathway in Senecio Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a diverse class of secondary metabolites synthesized by numerous plant species, notably within the Senecio genus of the Asteraceae family. These compounds serve as a chemical defense against herbivores but are also of significant pharmacological and toxicological interest due to their potential hepatotoxicity, carcinogenicity, and pneumotoxicity. Integerrimine, and its N-oxide form, is a prominent PA found in various Senecio species.[1] The N-oxide is typically the primary form synthesized by the plant and is considered less toxic than its tertiary amine counterpart.[1] A thorough understanding of the integerrimine biosynthetic pathway is critical for toxicology, agricultural science, and the development of novel therapeutics. This document provides a comprehensive overview of the multi-step enzymatic pathway, quantitative data on alkaloid concentrations, detailed experimental protocols, and relevant toxicological pathways.

The Biosynthetic Pathway of Integerrimine N-oxide

The biosynthesis of integerrimine N-oxide is a complex, multi-stage process that occurs in distinct locations within the plant. The initial formation of the precursor, senecionine N-oxide, takes place in the roots. This precursor is then transported to the aerial parts, such as leaves and flowers, where it is subsequently converted into other PAs, including integerrimine N-oxide.[1] The pathway can be broadly divided into three main stages.[1]

Stage 1: Biosynthesis of the Necine Base (Retronecine)

The pathway originates with the amino acids L-arginine or L-ornithine, which are converted into putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS).[1] Following a series of oxidation, cyclization, and reduction reactions, the characteristic bicyclic retronecine core of the alkaloid is formed.[1]

Stage 2: Biosynthesis of Necic Acid and Esterification

Parallel to the formation of the necine base, a separate pathway synthesizes the necic acid moiety. This acidic component is then esterified to the retronecine base, creating the primary PA, senecionine N-oxide.[1]

Stage 3: Isomerization to Integerrimine N-oxide

The final step in the formation of integerrimine N-oxide is the geometric isomerization of senecionine N-oxide. This conversion involves a change in the configuration of the double bond within the necic acid portion of the molecule from a cis to a trans conformation.[1] While this chemical transformation is understood, the specific enzyme responsible for catalyzing this isomerization in Senecio species has not yet been identified and is hypothetically referred to as a "pyrrolizidine alkaloid isomerase".[1]

Quantitative Data Presentation

The concentration of integerrimine and related PAs varies significantly among different Senecio species, the part of the plant analyzed, and environmental conditions. The following table summarizes available quantitative data from the literature. It is important to note that many studies report the presence of integerrimine or total PA content rather than specific concentrations of integerrimine N-oxide.[2]

| Senecio Species | Plant Part | Compound | Concentration | Notes | Reference |

| Senecio brasiliensis | Aerial parts | Integerrimine N-oxide | ~70% of butanolic residue | Represents purity in an extract, not concentration in dry weight. | [2] |

| Senecio madagascariensis | Whole plant | Integerrimine (free base) | Present | Total PA concentration ranges from 220-2000 mg/kg. | [2] |

| Senecio vulgaris | Roots | Integerrimine N-oxide | Dominant PA | Identified as a dominant PA, but specific mg/g data is not provided. | [2] |

| Senecio alpinus | Not specified | Integerrimine (free base) | 0.02 mg/g dry weight | Data is for the free base alkaloid. | [2] |

| Senecio aquaticus | Not specified | Integerrimine (free base) | 0.01 mg/g dry weight | Data is for the free base alkaloid. | [2] |

| Senecio erucifolius | Not specified | Integerrimine (free base) | 0.01 mg/g dry weight | Data is for the free base alkaloid. | [2] |

| Senecio jacobaea | Not specified | Integerrimine (free base) | 0.01 mg/g dry weight | Data is for the free base alkaloid. | [2] |

| Senecio ovatus | Not specified | Integerrimine (free base) | 0.02 mg/g dry weight | Data is for the free base alkaloid. | [2] |

| Senecio paludosus | Not specified | Integerrimine (free base) | < 0.01 mg/g dry weight | Data is for the free base alkaloid. | [2] |

| Senecio sarracenicus | Not specified | Integerrimine (free base) | 0.01 mg/g dry weight | Data is for the free base alkaloid. | [2] |

Experimental Protocols

The analysis of integerrimine and other PAs from plant matrices requires robust methodologies for extraction, purification, and quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a commonly employed technique.[3]

Protocol for PA Extraction and Purification

A standard method for extracting PAs from dried, powdered plant material involves an acidic aqueous extraction followed by solid-phase extraction (SPE) for cleanup.[2][3]

-

Extraction :

-

Weigh approximately 10 mg of finely powdered plant material.[3]

-

Add 1 mL of a 2% formic acid solution in water.[3]

-

Add an internal standard (e.g., heliotrine at 1 µg/mL) to the extraction solvent for accurate quantification.[3]

-

Shake the mixture for 30 minutes.[3]

-

Centrifuge the extract to pellet the solid plant material.[3]

-

-

Purification :

-

Filter the supernatant through a 0.2 µm nylon membrane syringe filter to remove fine particulates.[3]

-

The resulting filtrate is ready for LC-MS/MS analysis.

-

Protocol for Quantification by UHPLC-MS/MS

Quantification is achieved by separating the alkaloids using Ultra-High-Performance Liquid Chromatography (UHPLC) and detecting them with a tandem mass spectrometer.

-

Chromatographic Separation :

-

Mass Spectrometry Detection :

-

Ionization : Electrospray Ionization (ESI) in positive mode is used to generate protonated molecules [M+H]⁺.

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring the fragmentation of the specific precursor ion of the target PA into characteristic product ions.[2]

-

-

Quantification :

Associated Signaling Pathway: Hepatotoxicity

While the biosynthetic pathway occurs within the plant, the toxicological pathway in mammals is of paramount importance for drug development and safety assessment. PAs themselves, particularly the N-oxide forms, are relatively non-toxic. Their toxicity arises from metabolic activation in the liver.[2]

-

Ingestion and Absorption : PAs and their N-oxides are ingested and absorbed.

-

Metabolic Conversion : In the gut or liver, PA N-oxides can be reduced back to their tertiary PA free base (e.g., integerrimine).[2] This form is then metabolized by hepatic cytochrome P450 (CYP450) enzymes.[2]

-

Formation of Reactive Metabolites : CYP450 metabolism converts the PAs into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine esters.[2]

-

Hepatotoxicity : These reactive metabolites are strong electrophiles that readily form covalent bonds with cellular macromolecules like proteins and DNA. This binding leads to cellular damage, necrosis, and ultimately, liver injury, a condition known as hepatic veno-occlusive disease.[2]

Conclusion and Future Directions

The biosynthesis of integerrimine N-oxide in Senecio species is a well-outlined, multi-step process that begins with common amino acids and proceeds through the formation of a necine base, esterification, and a final isomerization step.[1] While the key precursors and the initial enzymatic steps are relatively well-understood, a significant knowledge gap remains concerning the specific enzyme responsible for the final geometric isomerization of senecionine N-oxide to integerrimine N-oxide.[1] The characterization of this putative "pyrrolizidine alkaloid isomerase" is a key area for future research. A deeper understanding of the complete enzymatic machinery and its regulation will be invaluable for assessing the toxicity of Senecio-contaminated products and for exploring the potential of these complex alkaloids in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of pyrrolizidine alkaloids in senecio species by liquid chromatography/thermospray-mass spectrometry and liquid chromatography/nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens : WestminsterResearch [westminsterresearch.westminster.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of integerrimine and its structurally related pyrrolizidine alkaloids (PAs), senecionine and retrorsine. PAs are a class of natural toxins produced by a wide variety of plants, and their presence as contaminants in food, herbal remedies, and animal products poses a significant health risk. This document summarizes quantitative toxicity data, details experimental protocols for key toxicological assays, and elucidates the mechanisms of toxicity, including the signaling pathways involved.

Executive Summary

Integerrimine and related 1,2-unsaturated pyrrolizidine alkaloids are pro-toxins that require metabolic activation in the liver to exert their toxic effects. This bioactivation, primarily mediated by cytochrome P450 enzymes, leads to the formation of highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to a cascade of toxic events, including hepatotoxicity, genotoxicity, and carcinogenicity. The toxicity of these alkaloids is structure-dependent, with macrocyclic diesters like integerrimine, senecionine, and retrorsine exhibiting significant toxicity. This guide presents available quantitative data on their acute toxicity and cytotoxicity, outlines standardized protocols for their toxicological assessment, and provides a visual representation of the key mechanistic pathways.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data

| Alkaloid | Species | Route of Administration | LD50 / Effective Dose | Source(s) |

| Integerrimine | Mouse | Intraperitoneal | 18.75 and 37.50 mg/kg (single acute doses causing chromosomal damage) | [1] |

| Senecionine | Rodent | Not specified | 65 mg/kg | [2] |

| Senecionine | Rat | Oral | 57 mg/kg | [3] |

| Retrorsine | Rat | Oral / Intraperitoneal | 34 - 38 mg/kg | [3] |

| Retrorsine | Mouse | Oral | Benchmark Dose Confidence Interval (acute liver toxicity): 24.1–88.5 mg/kg | [4][5] |

| Retrorsine | Rat | Oral | Benchmark Dose Confidence Interval (acute liver toxicity): 79.9–104 mg/kg | [4][5] |

Table 2: In Vitro Cytotoxicity Data

| Alkaloid | Cell Line | Assay | Incubation Time (hours) | IC50 / EC50 | Source(s) |

| Integerrimine | HepG2 | MTT, CCK-8, etc. | 24, 48 | Data Not Available | |

| Senecionine | Cultivated LSECs (after metabolic activation) | Not specified | Not specified | ~22 µM | [6] |

| Senecionine | HepG2-CYP3A4 | Not specified | 24 | ~26.2 µM | |

| Retrorsine | Primary Mouse Hepatocytes | Not specified | Not specified | ~148 µM | [5][7] |

| Retrorsine | Primary Rat Hepatocytes | Not specified | Not specified | ~153 µM | [5][7] |

| Retrorsine | HepG2-CYP3A4 | Not specified | 72 | 98 µM | [7] |

| Retrorsine | Primary Human Hepatocytes (PHH) | Not specified | 24 | 292 µM |

Mechanism of Toxicity

The toxicity of integerrimine and related PAs is a multi-step process initiated by metabolic activation in the liver.

Metabolic Activation

1,2-unsaturated PAs like integerrimine are pro-toxins. In the liver, they are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites are the ultimate toxic species.

Caption: Metabolic activation of Integerrimine.

Cellular Damage and Genotoxicity

The reactive pyrrolic esters can covalently bind to cellular macromolecules, including DNA and proteins, to form adducts. These adducts can lead to:

-

DNA Damage: Formation of DNA adducts can result in DNA cross-linking, strand breaks, and chromosomal aberrations, contributing to the genotoxicity and carcinogenicity of these alkaloids.

-

Protein Damage: Adduct formation with proteins can impair enzyme function and disrupt cellular processes.

-

Oxidative Stress: The metabolic activation process can also lead to the generation of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.

Apoptosis Signaling Pathway

The cellular damage induced by PAs can trigger programmed cell death, or apoptosis, primarily through the mitochondrial (intrinsic) pathway.

Caption: Pyrrolizidine alkaloid-induced apoptosis.

Studies have shown that PAs like senecionine and clivorine can induce the degradation of the anti-apoptotic protein Bcl-xL.[2][6][8][9][10] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[2][6][8][9][10]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the toxicological properties of integerrimine and related alkaloids. The following sections provide overviews of key experimental methodologies.

In Vivo Micronucleus Assay (OECD 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.

Experimental Workflow:

Caption: In vivo micronucleus assay workflow.

Methodology:

-

Dosing: The test substance is administered, usually via oral gavage or intraperitoneal injection, at a minimum of three dose levels, along with negative and positive controls.[8][12]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[11]

-

Slide Preparation: Smears are made on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[8] At least 4000 polychromatic erythrocytes per animal are scored.[13]

In Vitro Chromosome Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[2][14][15][16]

-

Exposure: Cells are exposed to the test substance at a minimum of three concentrations, with and without an exogenous metabolic activation system (S9 mix).[2][16]

-

Metaphase Arrest: At a predetermined time after exposure, a metaphase-arresting substance (e.g., colcemid) is added to the cultures.[17]

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

-

Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations.[17] A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.[14]

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow:

Caption: Alkaline comet assay workflow.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.[4]

-

Alkaline Unwinding: The slides are placed in an alkaline solution (pH > 13) to unwind the DNA.[4]

-

Electrophoresis: Electrophoresis is performed under alkaline conditions, allowing the broken DNA fragments to migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[5]

Conclusion

Integerrimine and its related pyrrolizidine alkaloids, senecionine and retrorsine, are potent hepatotoxins and genotoxins. Their toxicity is intrinsically linked to their metabolic activation in the liver to reactive pyrrolic esters. These metabolites can induce significant cellular damage, including DNA adducts and chromosomal aberrations, and can trigger apoptosis through the mitochondrial pathway. The quantitative data, while incomplete for integerrimine itself, clearly indicates the significant toxic potential of this class of alkaloids. The standardized experimental protocols outlined in this guide provide a framework for the continued toxicological evaluation of these compounds, which is crucial for risk assessment and the protection of public health. Further research is warranted to fill the existing data gaps, particularly concerning the specific LD50 and in vitro cytotoxicity of integerrimine.

References

- 1. jabsonline.org [jabsonline.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. benchchem.com [benchchem.com]

- 8. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of Bcl-xL degradation and mitochondrial-mediated apoptotic pathway in pyrrolizidine alkaloids-induced apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 12. inotiv.com [inotiv.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 15. nucro-technics.com [nucro-technics.com]

- 16. criver.com [criver.com]

- 17. oecd.org [oecd.org]

An In-depth Technical Guide on the Pharmacological Activities of Integerrimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine, a pyrrolizidine alkaloid (PA) found in various plant species, exhibits a range of pharmacological activities, including notable hepatotoxicity, genotoxicity, and anti-ulcer effects. As with other PAs, its biological actions are intrinsically linked to its metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules such as DNA and proteins, inducing cellular dysfunction, oxidative stress, and apoptosis. This technical guide provides a comprehensive overview of the known pharmacological activities of integerrimine, presenting available quantitative data, detailed experimental protocols, and the elucidated signaling pathways involved in its multifaceted effects.

Introduction

Integerrimine is a macrocyclic retronecine-type pyrrolizidine alkaloid present in various plant genera, most notably Senecio. PAs are recognized as significant natural toxins that can contaminate livestock feed and herbal remedies, posing a health risk to both animals and humans[1]. While the toxicity of PAs is a major concern, there is also growing interest in their potential pharmacological applications[1]. This guide focuses on the documented biological activities of integerrimine, providing a detailed technical resource for researchers in pharmacology, toxicology, and drug development.

Hepatotoxicity

The most well-documented pharmacological effect of integerrimine, and PAs in general, is hepatotoxicity[1]. The N-oxide form of integerrimine, often less toxic, can be converted back to the parent alkaloid in the body, which then undergoes metabolic activation[2][3].

Mechanism of Hepatotoxicity

The hepatotoxicity of integerrimine is initiated by its metabolic activation in the liver.

Metabolic activation and hepatotoxic cascade of Integerrimine.

Quantitative Data: Toxicity

Direct and comprehensive quantitative in vivo toxicity data for pure integerrimine is limited. However, data from related compounds and studies on integerrimine-containing plant extracts provide an indication of its toxic potential.

| Compound/Extract | Test System | Endpoint | Value | Reference |

| Integerrimine | C57Bl/6 Mice | Chromosomal Aberrations | 18.75 and 37.50 mg/kg (single acute dose) | [4] |

| Integerrimine N-oxide | Male Wistar Rats | Sub-chronic Hepatotoxicity | 3 mg/kg (Low Dose) | [1] |

| Integerrimine N-oxide | Male C57BL/6 Mice | Acute Hepatotoxicity | 50-70 mg/kg (based on related compounds) | [1] |

Experimental Protocols

This protocol is based on a 28-day repeated dose study design.

-

Animals: Male Wistar rats (8-10 weeks old).

-

Housing: Standard polycarbonate cages with ad libitum access to standard chow and water, maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (50 ± 10%). A one-week acclimatization period is required.

-

Experimental Design:

-

Group 1: Control (Vehicle - e.g., distilled water).

-

Group 2: Low Dose Integerrimine N-oxide (e.g., 3 mg/kg).

-

Group 3: Mid Dose Integerrimine N-oxide.

-

Group 4: High Dose Integerrimine N-oxide.

-

Administration is via oral gavage daily for 28 days.

-

-

Data Collection:

-

In-life: Monitor body weight and food consumption twice weekly. Daily clinical observations for toxicity.

-

Terminal (Day 29): Anesthetize rats, collect blood via cardiac puncture for serum biochemistry (ALT, AST, ALP, total bilirubin). Euthanize and perform gross necropsy, including weighing the liver.

-

-

Tissue Processing:

-

Fix a portion of the liver in 10% neutral buffered formalin for histopathology (H&E staining).

-

Snap-freeze portions in liquid nitrogen for biochemical and molecular analyses.

-

Workflow for a sub-chronic Integerrimine N-oxide hepatotoxicity study.

Genotoxicity

Integerrimine has been shown to possess genotoxic activity, primarily through its ability to induce chromosomal damage and mitotic recombination.

Mechanism of Genotoxicity

The genotoxicity of integerrimine stems from the formation of DNA adducts by its reactive pyrrolic metabolites. This can lead to various forms of genetic damage.

Quantitative Data: Genotoxicity

| Test System | Endpoint | Concentration/Dose | Result | Reference |

| Drosophila melanogaster (SMART) | Mitotic Recombination | Not specified | 85% to 90% of wing spots are due to mitotic recombination | [5] |

| Mouse Bone Marrow Cells | Chromosomal Aberrations | 18.75 and 37.50 mg/kg | Dose-dependent increase in chromosomal aberrations | [4] |

Experimental Protocols

This test assesses the genotoxic and recombinagenic activity of a compound.

-

Drosophila Strains: Two crosses are typically used: a standard (ST) cross and a high bioactivation (HB) cross with elevated cytochrome P450 levels. The crosses involve markers such as flare (flr) and multiple wing hairs (mwh).

-

Treatment: Third-instar larvae are chronically fed a medium containing the test compound (integerrimine) for 48 hours.

-

Progeny Analysis: The wings of the resulting adult flies are analyzed for the presence of mutant spots (single and twin spots), which arise from loss of heterozygosity of the marker genes.

-

Data Interpretation: The frequency of spots is compared between treated and control groups. The use of balancer chromosomes that suppress recombination allows for the distinction between mutagenic and recombinagenic events.

Workflow for the Drosophila SMART test for genotoxicity assessment.

Anti-ulcer Activity

Integerrimine, as part of a pyrrolizidine alkaloid extract, has demonstrated significant anti-ulcerogenic activity in rat models.

Mechanism of Anti-ulcer Activity

The precise mechanism of integerrimine's anti-ulcer effect is not fully elucidated but is thought to involve cytoprotective actions.

Quantitative Data: Anti-ulcer Activity

Specific quantitative data for pure integerrimine is not available.

Experimental Protocols

A general protocol for evaluating anti-ulcer activity in rats is the pylorus ligation model.

-

Animals: Wistar rats.

-

Procedure:

-

Rats are fasted for 24 hours prior to the experiment.

-

Under anesthesia, the pyloric end of the stomach is ligated.

-

The test compound (integerrimine) or vehicle is administered intraduodenally.

-

After a set period (e.g., 4 hours), the animals are sacrificed.

-

The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.

-

The stomach is opened along the greater curvature, and the ulcer index is determined by scoring the number and severity of lesions.

-

Other Pharmacological Activities

While less studied, other potential pharmacological activities of integerrimine and related PAs include antimicrobial and acetylcholinesterase inhibitory effects. However, specific data for integerrimine in these areas are lacking.

Signaling Pathways

The signaling pathways modulated by integerrimine are primarily related to its toxic effects, involving stress-activated and apoptotic pathways.

Hepatotoxicity Signaling

The metabolic activation of integerrimine leads to the generation of reactive oxygen species (ROS), which can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and induce the mitochondrial pathway of apoptosis through the release of cytochrome c and activation of caspases[6].

Proposed signaling pathways in Integerrimine-induced hepatotoxicity.

Conclusion

Integerrimine exhibits a complex pharmacological profile dominated by its hepatotoxic and genotoxic effects, which are consequences of its metabolic activation. While it also shows potential for anti-ulcer activity, further research is required to fully characterize its mechanisms of action and to isolate and quantify its various biological effects. The detailed protocols and data presented in this guide provide a foundation for future investigations into the pharmacological activities of integerrimine and its potential applications or risks in medicine and toxicology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The effect of the pyrrolizidine alkaloid integerrimine on the chromosomes of mouse bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recombinagenic activity of integerrimine, a pyrrolizidine alkaloid from Senecio brasiliensis, in somatic cells of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Integerrimine: Natural Sources, Plant Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine, a macrocyclic pyrrolizidine alkaloid, is a natural secondary metabolite produced by a variety of plant species worldwide. This technical guide provides a comprehensive overview of the primary plant sources of integerrimine, its distribution across various plant families, and quantitative data on its concentration in different plant tissues. Furthermore, this document details standardized experimental protocols for the extraction and quantification of integerrimine and explores its known biological interactions, including its genotoxic effects. This guide is intended to serve as a foundational resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Natural Sources and Plant Distribution of Integerrimine

Integerrimine is predominantly found in plants belonging to the Asteraceae (Compositae), Fabaceae (Leguminosae), and Boraginaceae families. These plants synthesize pyrrolizidine alkaloids (PAs) as a defense mechanism against herbivores.

The most significant sources of integerrimine are species within the genus Senecio (Asteraceae), which includes a vast number of plants commonly known as ragworts and groundsels. Several Senecio species have been identified as containing integerrimine, often alongside other PAs like senecionine, with which it is an isomer.

The genus Crotalaria (Fabaceae), also known as rattlepods, is another major source of integerrimine. Various species of Crotalaria are known to produce a range of toxic PAs. Additionally, integerrimine has been reported in certain species of the genera Heliotropium (Boraginaceae) and Symphytum (Boraginaceae), commonly known as heliotropes and comfrey, respectively.

Plant Distribution

The plant families and genera known to contain integerrimine are widely distributed across the globe, thriving in diverse climates and geographical regions.

-

Asteraceae (Senecio spp.): Found worldwide, with high species diversity in temperate zones and tropical mountains. Many Senecio species are considered invasive weeds in agricultural and pastoral lands.

-

Fabaceae (Crotalaria spp.): Primarily distributed in tropical and subtropical regions of the world.

-

Boraginaceae (Heliotropium spp. and Symphytum spp.): Widespread in tropical and temperate regions.

Quantitative Data on Integerrimine Content

The concentration of integerrimine in plants can vary significantly depending on the species, plant part, developmental stage, and environmental conditions. The following tables summarize the available quantitative data for integerrimine and total pyrrolizidine alkaloids in various plant species.

Table 1: Integerrimine and Total Pyrrolizidine Alkaloid (PA) Content in Senecio Species

| Species | Plant Part | Integerrimine Concentration (% of dry weight) | Total PA Concentration (% of dry weight) | Reference |

| Senecio vernalis | Aerial parts | 0.008 | 0.116 | [1](--INVALID-LINK--) |

| Senecio brasiliensis | Aerial parts | Present (major PA) | - | [2](--INVALID-LINK--) |

| Senecio vulgaris | Whole plant | Present | Varies with developmental stage | [3] |

Table 2: Integerrimine and Total Pyrrolizidine Alkaloid (PA) Content in Crotalaria Species

| Species | Plant Part | Integerrimine Concentration | Total PA Concentration (% of dry weight) | Reference |

| Crotalaria spp. | Seeds | Present (in some species) | Up to 3.85 in C. spectabilis | [4] |

| Crotalaria incana | - | Present | - | [5](--INVALID-LINK--) |

Table 3: Integerrimine and Total Pyrrolizidine Alkaloid (PA) Content in Other Genera

| Species | Plant Part | Integerrimine Concentration | Total PA Concentration (% of dry weight) | Reference |

| Heliotropium amplexicaule | Aerial parts | Present (minor component) | - | [6](--INVALID-LINK--) |

| Symphytum spp. | Roots & Leaves | - | 0.04 - 0.6 (roots), lower in leaves | [7] |

Experimental Protocols

The accurate extraction and quantification of integerrimine from plant matrices are crucial for research and safety assessment. The following protocols provide a general framework that can be adapted for specific research needs.

Extraction of Pyrrolizidine Alkaloids (including Integerrimine)

This protocol outlines a common method for the extraction of PAs from dried plant material.

Materials:

-

Dried and finely ground plant material

-

Methanol

-

0.2 M Sulfuric acid

-

Ammonia solution (25%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Extraction: Macerate 10 g of the powdered plant material with 100 mL of methanol for 24 hours at room temperature. Filter the extract and repeat the extraction process twice with fresh methanol.

-

Acidification and Purification: Combine the methanolic extracts and evaporate to dryness under reduced pressure. Dissolve the residue in 50 mL of 0.2 M sulfuric acid. Wash the acidic solution three times with 50 mL of dichloromethane to remove non-alkaloidal compounds.

-

Basification and Re-extraction: Make the aqueous solution alkaline (pH 9-10) with ammonia solution. Extract the alkaloids from the basified solution three times with 50 mL of dichloromethane.

-

Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid extract.

-

Solid-Phase Extraction (SPE) Cleanup (Optional): For cleaner samples, the crude extract can be dissolved in an appropriate solvent and passed through an SPE cartridge. Elute the alkaloids with a suitable solvent system (e.g., methanol containing a small percentage of ammonia).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of PAs.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Integerrimine analytical standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier). A typical gradient might start with a low percentage of acetonitrile and increase over time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of integerrimine in methanol at known concentrations to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the integerrimine peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of integerrimine in the sample by using the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of PAs, often requiring derivatization.

Instrumentation:

-

GC-MS system with a capillary column suitable for alkaloid analysis (e.g., DB-5ms)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

-

Derivatization: The hydroxyl groups of integerrimine are often derivatized (e.g., silylated) to improve volatility and chromatographic performance. React a known amount of the dried extract with a derivatizing agent at an elevated temperature.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Quantification: Use a selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantify integerrimine by comparing the peak area of a characteristic ion to a calibration curve prepared from derivatized integerrimine standards.

Signaling Pathways and Biological Effects

The biological effects of integerrimine are primarily attributed to its genotoxicity. While the specific signaling pathways are not fully elucidated, research indicates that its toxicity is mediated through the formation of reactive pyrrolic esters after metabolic activation in the liver.

Bioactivation and Genotoxicity

The genotoxicity of integerrimine is a multi-step process that begins with its metabolic activation.

As illustrated, integerrimine is metabolized by cytochrome P450 enzymes in the liver to form highly reactive dehydrointegerrimine, a pyrrolic ester. This electrophilic metabolite can then form covalent adducts with cellular macromolecules, including DNA. The formation of DNA adducts can lead to chromosomal aberrations, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8] Studies have demonstrated that integerrimine can induce chromosomal damage in bone marrow cells.[8]

Experimental Workflow for Assessing Genotoxicity

A common in vivo assay to evaluate the genotoxic potential of compounds like integerrimine is the micronucleus test in rodents.

This workflow outlines the key steps in assessing the genotoxicity of integerrimine. Following administration of the compound to the test animals, bone marrow cells are harvested and analyzed for the presence of micronuclei, which are small, extranuclear bodies that form as a result of chromosomal damage. An increase in the frequency of micronucleated cells indicates a genotoxic effect.

Conclusion

Integerrimine is a widely distributed pyrrolizidine alkaloid with significant toxicological implications. Its presence in numerous plant species, particularly those that can contaminate food and animal feed, necessitates reliable methods for its detection and quantification. This technical guide provides a foundational understanding of the natural sources, analytical methodologies, and biological effects of integerrimine. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity, which will be crucial for developing strategies to mitigate its adverse health effects and for exploring any potential therapeutic applications of related structures.

References

- 1. scispace.com [scispace.com]

- 2. Heliotropium; a genus rich in pyrrolizidine alkaloids: A systematic review following its phytochemistry and pharmacology [ouci.dntb.gov.ua]

- 3. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence, Concentration, and Toxicity of Pyrrolizidine Alkaloids in Crotalaria Seeds | Weed Science | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine Alkaloids of Blue Heliotrope (Heliotropium amplexicaule) and Their Presence in Australian Honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In Vivo Conversion of Integerrimine N-oxide to Integerrimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine N-oxide, a pyrrolizidine alkaloid found in various plant species, is a pro-toxin that requires in vivo metabolic activation to exert its toxic effects.[1][2][3] The primary step in this bioactivation cascade is the reduction of Integerrimine N-oxide to its parent alkaloid, Integerrimine. This conversion is a critical determinant of the overall toxicity and is primarily mediated by the gut microbiota, with a smaller contribution from hepatic enzymes, particularly under hypoxic conditions.[4][5] Subsequent metabolism of Integerrimine by cytochrome P450 (CYP) enzymes in the liver generates highly reactive pyrrolic esters, which are responsible for the characteristic hepatotoxicity of this class of compounds.[3][6]

This technical guide provides a comprehensive overview of the in vivo conversion of Integerrimine N-oxide to Integerrimine, including available quantitative data from related compounds, detailed experimental protocols for studying this biotransformation, and visualizations of the key pathways and workflows.

Data Presentation: Pharmacokinetics of Pyrrolizidine Alkaloid N-oxides

Quantitative pharmacokinetic data specifically for the in vivo conversion of Integerrimine N-oxide to Integerrimine is limited in publicly available literature. However, studies on structurally similar pyrrolizidine alkaloid N-oxides, such as Usaramine N-oxide, provide valuable insights into the expected pharmacokinetic parameters following oral administration. The following table summarizes representative data from a study in rats, which can serve as a basis for designing and interpreting studies with Integerrimine N-oxide.

Table 1: Pharmacokinetic Parameters of Usaramine and its N-oxide Metabolite in Rats Following Oral Administration of Usaramine (10 mg/kg)

| Analyte | Gender | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng/mL*h) |

| Usaramine | Male | 1960 ± 208 | 0.67 | 1960 ± 208 |

| Female | 6073 ± 488 | 1.0 | 6073 ± 488 | |

| Usaramine N-oxide | Male | 1637 ± 246 | 2.0 | 1637 ± 246 |

| Female | 300 ± 62 | 4.0 | 300 ± 62 |

Data presented as mean ± standard deviation. Data extracted from a study on Usaramine and its N-oxide metabolite.[7]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Integerrimine N-oxide Conversion in Rats

This protocol is designed to quantify the in vivo conversion of Integerrimine N-oxide to Integerrimine following oral administration to rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.

-

Acclimatization: Allow a one-week acclimatization period before the experiment.

2. Experimental Design:

-

Groups:

-

Group 1: Control (Vehicle - e.g., distilled water).

-

Group 2: Integerrimine N-oxide (e.g., 10 mg/kg).

-

-

Administration: Administer a single dose of Integerrimine N-oxide or vehicle via oral gavage.

3. Sample Collection:

-

Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at the following time points post-administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

4. Sample Analysis:

-

Instrumentation: Use a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of Integerrimine N-oxide and Integerrimine in plasma samples.[4][8]

-

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of quantification for both analytes.

5. Pharmacokinetic Analysis:

-

Calculate the following pharmacokinetic parameters for both Integerrimine N-oxide and Integerrimine using non-compartmental analysis:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

-

The extent of conversion can be estimated by comparing the AUC of Integerrimine after Integerrimine N-oxide administration to the AUC of Integerrimine after direct administration of a known dose of Integerrimine (requires a separate experiment).

Protocol 2: In Vitro Biotransformation Assay using Gut Microbiota

This protocol assesses the capacity of intestinal microbiota to reduce Integerrimine N-oxide to Integerrimine.

1. Preparation of Gut Microbiota:

-

Collect fresh fecal samples from untreated rats.

-

Prepare a fecal slurry in an anaerobic chamber by homogenizing the feces in a pre-reduced buffer.

2. Incubation:

-

In an anaerobic chamber, incubate the fecal slurry with Integerrimine N-oxide at a specific concentration (e.g., 10 µM) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

3. Sample Processing and Analysis:

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the bacterial cells and proteins.

-

Analyze the supernatant for the concentrations of Integerrimine N-oxide and Integerrimine using a validated UHPLC-MS/MS method.

Mandatory Visualizations

Caption: Metabolic pathway of Integerrimine N-oxide toxicity.

References

- 1. The kinetics of imipramine-N-oxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]

- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Discovery and Isolation of Integerrimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine, a member of the pyrrolizidine alkaloid class of natural products, has a rich history intertwined with the early exploration of plant-derived toxins. This technical guide provides a comprehensive overview of the historical discovery and isolation of Integerrimine, presenting key scientific data, detailed experimental protocols, and an exploration of its known biological interactions. Quantitative data are summarized in structured tables for ease of comparison, and logical relationships in experimental workflows and biological pathways are visualized using Graphviz diagrams. This document serves as a core reference for researchers in natural product chemistry, toxicology, and pharmacology.

Historical Discovery and Isolation

The initial isolation of Integerrimine is credited to Orechoff and Konowalowa in 1935 from the plant Senecio integerrimus. This discovery was part of a broader effort in the early 20th century to identify and characterize the toxic principles of various plants belonging to the Senecio genus, which were known to cause livestock poisoning.

The pioneering work of Orechoff and Konowalowa laid the foundation for understanding the chemical nature of this class of toxic alkaloids. Their isolation procedures, though rudimentary by modern standards, were instrumental in obtaining the first purified samples of Integerrimine, enabling subsequent structural elucidation and toxicological studies.

Physicochemical and Spectroscopic Data

The structural characterization of Integerrimine has been refined over the years with the advent of advanced analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of Integerrimine

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO₅ | --INVALID-LINK-- |

| Molecular Weight | 335.4 g/mol | --INVALID-LINK-- |

| Melting Point | 168-169 °C | Diaz Rodriguez, F.; Farmacia Nueva, (1971), 36(416), 810-12 |

| Appearance | Solid | - |

| CAS Number | 480-79-5 | --INVALID-LINK-- |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Integerrimine

(Note: A complete, experimentally verified dataset for Integerrimine was not available in the public domain at the time of this guide's compilation. The following represents a template for such data.)

| Position | ¹³C Chemical Shift (δ) [ppm] | ¹H Chemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz] |

| Data to be populated from experimental results |

Experimental Protocols

The isolation of Integerrimine has evolved from classical extraction techniques to more modern, efficient methods. This section details a classical approach representative of early isolation efforts, as well as a contemporary method.

Classical Isolation Protocol

This protocol is a generalized representation of the classical methods used for the extraction of pyrrolizidine alkaloids from Senecio species.

Objective: To isolate Integerrimine from dried and powdered plant material.

Materials:

-

Dried and powdered Senecio integerrimus plant material

-

Methanol

-

Sulfuric acid (0.5 M)

-

Zinc dust

-

Ammonia solution

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform/methanol mixtures)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Extraction:

-

The powdered plant material is exhaustively extracted with methanol using a Soxhlet apparatus.

-

The methanolic extract is concentrated under reduced pressure.

-

-

Acid-Base Extraction:

-

The residue is acidified with 0.5 M sulfuric acid.

-

The acidic solution is washed with chloroform to remove non-alkaloidal compounds.

-

The acidic aqueous layer, containing the alkaloids as salts, is treated with zinc dust to reduce any N-oxides to the free base.

-

The solution is then made basic with ammonia solution and extracted repeatedly with chloroform.

-

-

Purification:

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.

-

The crude alkaloid mixture is subjected to column chromatography on silica gel.

-

Elution with a gradient of chloroform and methanol is used to separate the individual alkaloids.

-

Fractions are monitored by thin-layer chromatography (TLC) to identify those containing Integerrimine.

-

-

Crystallization:

-

The fractions containing pure Integerrimine are combined, and the solvent is evaporated.

-

The residue is crystallized from a suitable solvent (e.g., acetone or ethanol) to yield pure Integerrimine.

-

Modern Isolation Protocol: Ultrasound-Assisted Extraction (UAE)

Modern techniques such as UAE offer higher efficiency and reduced extraction times.

Objective: To efficiently extract Integerrimine from Senecio species.

Materials:

-

Dried and powdered Senecio plant material

-

Ethanol-water solution (e.g., 70% ethanol)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Extraction:

-

A known weight of the powdered plant material is suspended in the ethanol-water solution.

-

The mixture is subjected to ultrasonication for a specified time (e.g., 30-60 minutes) and temperature.

-

-

Separation:

-

The mixture is centrifuged to pellet the solid plant material.

-

The supernatant is collected and filtered.

-

-

Purification:

-

The crude extract is concentrated and then purified using preparative HPLC to isolate Integerrimine.

-

Biological Activity and Signaling Pathways

Integerrimine, like other pyrrolizidine alkaloids, is known for its hepatotoxicity, which is a result of its metabolic activation in the liver to reactive pyrrolic esters. These metabolites can alkylate cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

While the specific signaling pathways directly modulated by Integerrimine are not yet fully elucidated, the known effects of pyrrolizidine alkaloids and other natural toxins suggest potential interactions with key cellular signaling cascades.

Genotoxicity and Apoptosis

Studies have shown that Integerrimine can induce chromosomal aberrations and is genotoxic. This DNA damage can trigger apoptotic pathways as a cellular defense mechanism. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate, initiated by cellular stress and DNA damage, leading to the activation of a caspase cascade.

Potential Interaction with Inflammatory and Proliferation Pathways

The cellular damage induced by Integerrimine can also trigger inflammatory responses. Key signaling pathways often implicated in cellular stress and inflammation include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammation, immunity, and cell survival. Cellular stress can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.

-

MAPK Pathway: This cascade, involving kinases such as ERK, JNK, and p38, is crucial in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. The genotoxic stress caused by Integerrimine could potentially activate the JNK and p38 arms of the MAPK pathway, which are often associated with stress-induced apoptosis.

Further research is required to definitively establish the direct interactions of Integerrimine with these and other signaling pathways.

Conclusion

The journey from the initial discovery of Integerrimine in the 1930s to our current understanding of its toxicological profile highlights the significant advancements in natural product chemistry and biology. While its toxicity is a major concern, the study of Integerrimine and other pyrrolizidine alkaloids continues to provide valuable insights into the mechanisms of cellular damage and response. For professionals in drug development, understanding the structure-activity relationships and the signaling pathways affected by such compounds can inform the design of safer and more effective therapeutics. This guide provides a foundational repository of the historical and technical information essential for this ongoing research.

Methodological & Application

Application Note: Quantitative Analysis of Integerrimine in Plant Matrices by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the genera Senecio, Crotalaria, and Symphytum. Due to the potential hepatotoxicity and carcinogenicity of PAs, accurate and sensitive quantification in plant materials, herbal products, and other botanicals is crucial for consumer safety and drug development. This application note provides a detailed protocol for the quantification of integerrimine and its N-oxide form using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Pyrrolizidine alkaloids are secondary metabolites that plants produce as a defense mechanism against herbivores.[1] They can contaminate food sources such as honey, milk, eggs, and grains, posing a risk to human and animal health.[2] The N-oxide forms of PAs are typically less toxic but can be converted to their toxic tertiary amine counterparts in the gut. Therefore, methods for the simultaneous analysis of both forms are highly desirable.

This method employs a solid-phase extraction (SPE) cleanup for effective matrix interference removal, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of integerrimine and its N-oxide from dried and homogenized plant material.

Materials:

-

Dried and finely ground plant material (e.g., leaves, roots, seeds)

-

Extraction Solution: 0.05 M Sulfuric Acid in 50:50 (v/v) Methanol/Water

-

Ammonia solution (2.5% in methanol) for SPE elution

-

Centrifuge tubes (50 mL)

-

Ultrasonic bath

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, 6 cc, 150 mg)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Reconstitution Solution: 5:95 (v/v) Methanol/Water

Procedure:

-

Weigh 1.0 ± 0.01 g of the homogenized plant sample into a 50 mL centrifuge tube.

-

Add 20 mL of the Extraction Solution to the tube.

-

Vortex the mixture for 1 minute to ensure the sample is fully wetted.

-

Place the tube in an ultrasonic bath for 15 minutes at ambient temperature.

-

Centrifuge the sample at 5000 x g for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

For exhaustive extraction, the pellet can be re-extracted with another 20 mL of Extraction Solution, and the supernatants combined.

Solid-Phase Extraction (SPE) Clean-up

Procedure:

-

Condition the Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Load 2 mL of the supernatant from the extraction step onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of water to remove polar impurities.

-

Elute the analytes with 5 mL of 2.5% ammonia in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of Reconstitution Solution. The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |

| Mobile Phase A | 5 mM Ammonium Formate and 0.1% Formic Acid in Water |

| Mobile Phase B | 5 mM Ammonium Formate and 0.1% Formic Acid in Methanol |

| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 300°C |

| Nebulizer Gas Pressure | 35 psi |